Cas no 5115-98-0 (N-Methylpiperidine-3-carboxamide)
N-Methylpiperidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-Methylpiperidine-3-carboxamide
- 3-Piperidinecarboxamide,N-methyl-
- N-methyl-3-piperidinecarboxamide(SALTDATA: HCl)
- 2-Piperidinethione
- 2-Piperidinethione,cis
- 2-thiopiperidone
- cis-Piperidinethione
- methyl nipecotamide
- N-methyl-3-piperidinecarboxamide
- n-methyldihydronicotinamide
- N-Methyl-nipecotamid
- piperidin-2-thione
- piperidine-3-carboxylic acid methylamide
- Thiopiperidone-2
- thioxo-dihydropyridine
- AKOS000165088
- piperidine-3-carboxylic acid methylamide, AldrichCPR
- 3-chloro-propionicacidmethylester
- MFCD19227398
- SB44971
- SB37429
- SB43000
- SCHEMBL714760
- EN300-64386
- SY245806
- SY027847
- MFCD06408743
- SY319279
- CS-0301343
- AC6269
- A871355
- MFCD19227399
- AKOS016051316
- 5115-98-0
- N-methyl-3-piperidinecarboxamide x1HCl
- STL129460
- (S)-N-Methylpiperidine-3-carboxamide
- 3-piperidinecarboxamide, N-methyl-, hydrochloride
- ALBB-012489
-
- MDL: MFCD06408743
- Inchi: 1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)
- InChI Key: LEEDUUNLCWJQNG-UHFFFAOYSA-N
- SMILES: O=C(C1CNCCC1)NC
Computed Properties
- Exact Mass: 142.11100
- Monoisotopic Mass: 142.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 41.13000
- LogP: 0.45170
N-Methylpiperidine-3-carboxamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Methylpiperidine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0452-1g |
Piperidine-3-carboxylic acid methylamide |
5115-98-0 | 97% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0452-5g |
Piperidine-3-carboxylic acid methylamide |
5115-98-0 | 97% | 5g |
16943.89CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0452-500mg |
Piperidine-3-carboxylic acid methylamide |
5115-98-0 | 97% | 500mg |
2959.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0452-250mg |
Piperidine-3-carboxylic acid methylamide |
5115-98-0 | 97% | 250mg |
1908.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0452-100mg |
Piperidine-3-carboxylic acid methylamide |
5115-98-0 | 97% | 100mg |
1382.31CNY | 2021-05-08 | |
| Chemenu | CM180463-5g |
Piperidine-3-carboxylic acid methylamide |
5115-98-0 | 95% | 5g |
$413 | 2021-08-05 | |
| TRC | M725970-10mg |
N-Methylpiperidine-3-carboxamide |
5115-98-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M725970-50mg |
N-Methylpiperidine-3-carboxamide |
5115-98-0 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M725970-100mg |
N-Methylpiperidine-3-carboxamide |
5115-98-0 | 100mg |
$ 185.00 | 2022-06-03 | ||
| Alichem | A129004882-5g |
N-Methylpiperidine-3-carboxamide |
5115-98-0 | 95% | 5g |
$450.84 | 2023-09-01 |
N-Methylpiperidine-3-carboxamide Suppliers
N-Methylpiperidine-3-carboxamide Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on N-Methylpiperidine-3-carboxamide
Recent Advances in the Study of N-Methylpiperidine-3-carboxamide (CAS: 5115-98-0) in Chemical Biology and Pharmaceutical Research
N-Methylpiperidine-3-carboxamide (CAS: 5115-98-0) is a compound of significant interest in the fields of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of central nervous system (CNS) therapeutics and enzyme inhibitors. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
One of the most notable advancements in the study of N-Methylpiperidine-3-carboxamide is its role in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific protein kinases involved in cancer progression. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's binding affinity, resulting in a lead candidate with improved pharmacokinetic properties. These findings underscore the compound's potential as a scaffold for targeted cancer therapies.
In addition to its applications in oncology, N-Methylpiperidine-3-carboxamide has also been investigated for its neuropharmacological properties. A recent preprint on bioRxiv reported that this compound acts as a modulator of GABAergic neurotransmission, suggesting its utility in the treatment of anxiety and epilepsy. The study employed electrophysiological assays and molecular docking simulations to elucidate the compound's mechanism of action, revealing a unique binding mode at the GABA-A receptor. This research opens new avenues for the development of next-generation neuroactive drugs.
The synthetic accessibility of N-Methylpiperidine-3-carboxamide has also been a focus of recent investigations. A 2024 paper in Organic Process Research & Development described a scalable and cost-effective synthetic route for this compound, utilizing green chemistry principles to minimize environmental impact. The optimized protocol achieved a high yield (85%) and purity (>99%), making it suitable for industrial-scale production. This advancement is particularly relevant for pharmaceutical companies seeking to incorporate the compound into their drug development pipelines.
Despite these promising developments, challenges remain in the clinical translation of N-Methylpiperidine-3-carboxamide-based therapeutics. Issues such as metabolic stability, blood-brain barrier permeability, and off-target effects need to be addressed through further preclinical studies. However, the compound's structural flexibility and demonstrated bioactivity make it a compelling candidate for continued research. Future directions may include the exploration of its applications in infectious diseases and inflammatory disorders, as well as the development of prodrug strategies to enhance its bioavailability.
In conclusion, N-Methylpiperidine-3-carboxamide (CAS: 5115-98-0) represents a valuable tool in modern drug discovery, with recent studies highlighting its diverse pharmacological potential. The integration of computational modeling, synthetic chemistry, and biological assays has significantly advanced our understanding of this compound, paving the way for its use in next-generation therapeutics. As research in this area continues to evolve, it is expected that new and innovative applications for this molecule will emerge, further solidifying its importance in the chemical biology and pharmaceutical landscape.
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